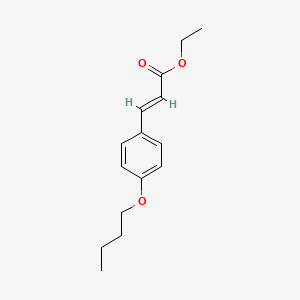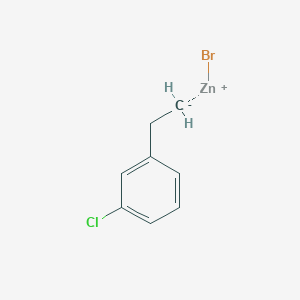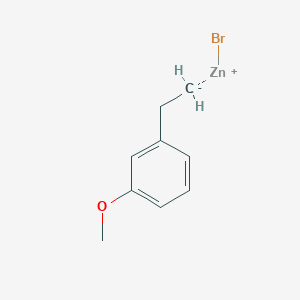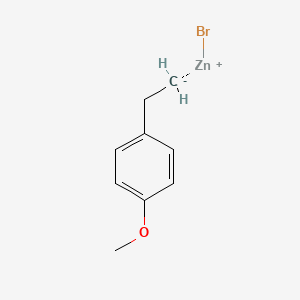![molecular formula C12H16INZn B6333780 2-[(1-Piperidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran CAS No. 1263144-74-6](/img/structure/B6333780.png)
2-[(1-Piperidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(1-Piperidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran” is a chemical compound with a molecular weight of 366.56 . It is typically available in a liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H16N.HI.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3,7-8H,2,5-6,9-11H2;1H;/q;;+1/p-1 . This code provides a detailed description of the compound’s molecular structure.
Scientific Research Applications
Synthesis and Evaluation of Ligands for D2-like Receptors
Research has explored the contributions of arylalkyl substituents, like those in 2-[(1-Piperidino)methyl]phenylzinc iodide, to the potency and selectivity of binding affinity at D(2)-like receptors. These findings indicate the potential of such compounds in the development of antipsychotic agents by improving the pharmacophoric groups for targeted receptor interaction (Sikazwe et al., 2009).
Nucleophilic Aromatic Substitution Reactions
Compounds containing piperidine, such as 2-[(1-Piperidino)methyl]phenylzinc iodide, have been studied for their reactivity in nucleophilic aromatic substitution reactions. These reactions are crucial for synthesizing various organic compounds, indicating the importance of piperidine derivatives in organic chemistry and drug synthesis (Pietra & Vitali, 1972).
Antineoplastic Agent Development
Piperidine derivatives have been identified as potential antineoplastic agents, demonstrating cytotoxic properties and tumor-selective toxicity. This research suggests that compounds like 2-[(1-Piperidino)methyl]phenylzinc iodide could serve as scaffolds for developing novel anticancer drugs with improved efficacy and safety profiles (Hossain et al., 2020).
Pharmacokinetics and Metabolism Studies
Piperidine-based compounds, due to their structural characteristics, play a significant role in pharmacokinetics and metabolism studies. Understanding how these compounds are metabolized and distributed within the body can inform the design of drugs with optimized absorption, distribution, metabolism, and excretion (ADME) properties (Chabot, 1997).
Potential Antifungal Properties
The Piper genus has been identified as a source of compounds with significant antifungal activities. Derivatives of piperidine, such as 2-[(1-Piperidino)methyl]phenylzinc iodide, could be investigated for their potential as antifungal agents, contributing to the development of new pharmaceuticals for treating fungal infections (Xu & Li, 2011).
Safety and Hazards
Properties
IUPAC Name |
iodozinc(1+);1-(phenylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N.HI.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3-4,7H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUVOUKQZIABBC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=[C-]2.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(1-Piperidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333760.png)






